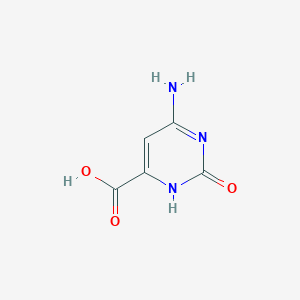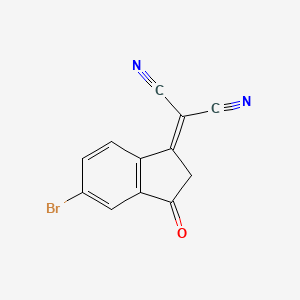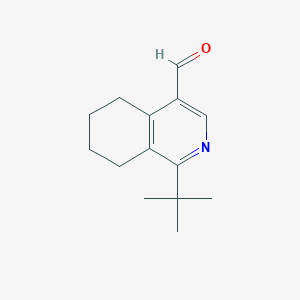
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the tert-butyl group and the tetrahydroisoquinoline core makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The formyl group can be introduced through the Vilsmeier-Haack reaction, where the isoquinoline derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid.
Reduction: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(tert-Butyl)-3,4-dihydroisoquinoline: Lacks the aldehyde group but has a similar isoquinoline core.
1-(tert-Butyl)-6,7-dimethoxyisoquinoline: Contains additional methoxy groups on the isoquinoline ring.
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-methanol: The reduced form of the aldehyde compound.
Uniqueness: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-tert-butyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13-12-7-5-4-6-11(12)10(9-16)8-15-13/h8-9H,4-7H2,1-3H3 |
InChI Key |
JVIXJSZMZYENDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C2=C1CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
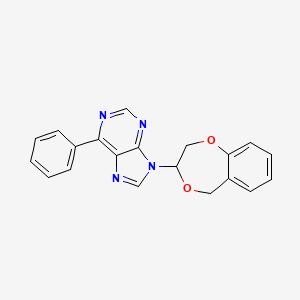
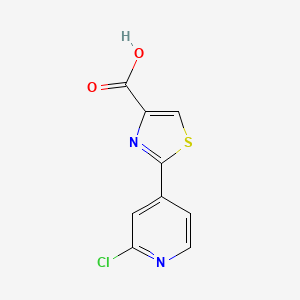
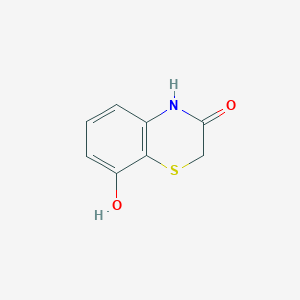
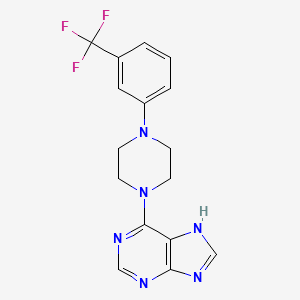
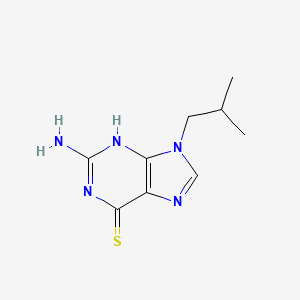
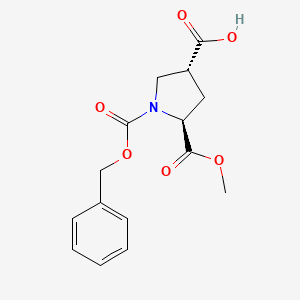
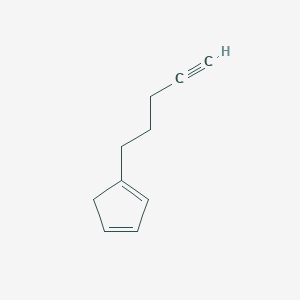
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)



